Platyphyllonol MCF-7 Cytotoxicity: Head-to-Head Comparison with Platyphyllenone and Doxorubicin
In a 2020 MTT assay study using MCF-7 breast cancer cells, Platyphyllonol (referred to as platyphyllone) exhibited an IC50 of 46.9 μg/mL, compared with 18.1 μg/mL for the structurally related diarylheptanoid platyphyllenone and 260.0 μg/mL for the crude Alnus hirsuta CHCl3 extract. The clinical chemotherapeutic doxorubicin served as the reference control with an IC50 of 6.7 μg/mL. The 2.6-fold difference in potency between Platyphyllonol and platyphyllenone, observed within the same assay panel, demonstrates that the C-1/C-2 saturation state materially affects cytotoxic potency in this cell line [1].
| Evidence Dimension | Cytotoxicity IC50 |
|---|---|
| Target Compound Data | 46.9 μg/mL |
| Comparator Or Baseline | Platyphyllenone: 18.1 μg/mL; Alnus hirsuta CHCl3 extract: 260.0 μg/mL; Doxorubicin (positive control): 6.7 μg/mL |
| Quantified Difference | 2.6-fold less potent than platyphyllenone; 5.5-fold more potent than crude extract |
| Conditions | MCF-7 human breast cancer cells; MTT assay; 48-hour exposure; data represent mean ± SD from triplicate experiments [1] |
Why This Matters
This direct head-to-head dataset enables researchers to select the appropriate diarylheptanoid based on the desired cytotoxic window, as Platyphyllonol provides intermediate potency between the highly active platyphyllenone and the less active crude extract fraction.
- [1] Kim YS, et al. Activation of JNK and p38 in MCF-7 Cells and the In Vitro Anticancer Activity of Alnus hirsuta Extract. Molecules. 2020;25(4):E877. doi:10.3390/molecules25040877. View Source
